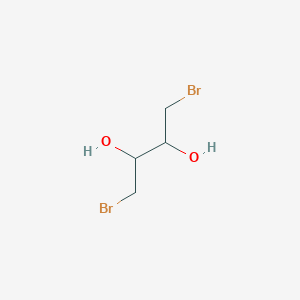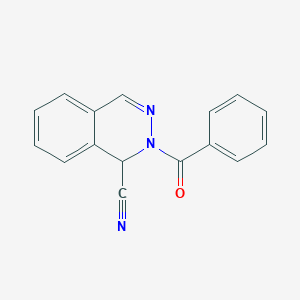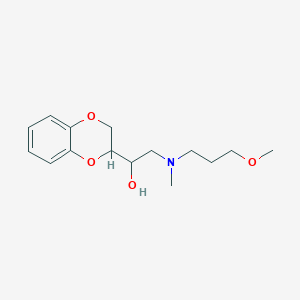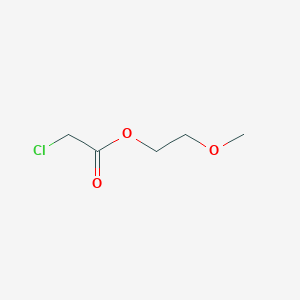
1,4-Dibromo-2,3-butanodiol
Descripción general
Descripción
1,4-Dibromo-2,3-butanediol is an organic compound with the molecular formula C4H8Br2O2 It is a dihalogenated diol, meaning it contains two bromine atoms and two hydroxyl groups
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,3-butanediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds, including gemini surfactants.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known to react with aqueous alkaline sodium arsenite .
Mode of Action
1,4-Dibromo-2,3-butanediol reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid) . This suggests that the compound may interact with its targets through a redox reaction, leading to changes in the chemical structure of the target molecules.
Pharmacokinetics
Its molecular weight of 24791 suggests that it may have good bioavailability due to its relatively small size. The compound is a solid at room temperature, with a melting point of 82-84 °C , which could influence its absorption and distribution.
Action Environment
Environmental factors such as pH and temperature could influence the action, efficacy, and stability of 1,4-Dibromo-2,3-butanediol. For instance, its reaction with aqueous alkaline sodium arsenite suggests that it may be more active in alkaline conditions . Additionally, its solid state and melting point suggest that temperature could also play a role in its stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2,3-butanediol can be synthesized through the bromination of 2,3-butanediol. The reaction typically involves the addition of bromine (Br2) to 2,3-butanediol in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 1,4-dibromo-2,3-butanediol follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-2,3-butanediol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form 2,3-butanediol by removing the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: 2,3-butanediol or its derivatives.
Oxidation Reactions: 2,3-butanedione or other carbonyl compounds.
Reduction Reactions: 2,3-butanediol.
Comparación Con Compuestos Similares
1,4-Dibromo-2,3-butanediol can be compared with other similar compounds such as:
2,3-Dibromo-1,4-butanediol: Similar structure but different positioning of bromine atoms.
1,3-Dibromo-2-propanol: Contains one less carbon atom and different positioning of functional groups.
2,3-Dibromo-1-propanol: Contains one less carbon atom and different positioning of functional groups.
1,4-Dibromo-2,3-butanedione: Contains carbonyl groups instead of hydroxyl groups.
The uniqueness of 1,4-dibromo-2,3-butanediol lies in its specific arrangement of bromine and hydroxyl groups, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1,4-dibromobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDQAHYPSENAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861852 | |
| Record name | 1,4-Dibromobutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-65-7, 15410-44-3 | |
| Record name | 2,3-Butanediol, 1,4-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14396-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibromo-L-(+)-threitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibromobutane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,3-butanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,4-dibromo-2,3-butanediol be used to synthesize sulfonates? What are the challenges?
A1: While 1,4-dibromo-2,3-butanediol can theoretically react with sulfite ions to yield a sulfonate, the research paper indicates that this reaction is not straightforward. The desired sulfonate (27 in the paper) was only obtained as a byproduct and in low yields []. This suggests that 1,4-dibromo-2,3-butanediol might not be the ideal starting material for this specific sulfonate synthesis due to competing reactions or low reactivity towards sulfite ions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)











